N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
The exact mass of the compound this compound is 400.02227 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2O2/c20-15-2-1-3-17(10-15)22-19(25)14-6-9-18(24)23(12-14)11-13-4-7-16(21)8-5-13/h1-10,12H,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYDARWKYLUMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Research suggests that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : These compounds often act as inhibitors of specific protein kinases, which play crucial roles in cellular signaling pathways related to cancer and other diseases .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, potentially inhibiting the growth of various pathogens .
- Antitumor Effects : Some research highlights the potential for these compounds to induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of similar compounds. For instance, derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| N-(3-bromophenyl)... | 0.22 | Staphylococcus aureus |
| N-(3-bromophenyl)... | 0.25 | Escherichia coli |
Antitumor Activity
In vitro studies have also assessed the antitumor potential of this class of compounds. For example, compounds exhibiting structural similarities have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells .
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| MCF-7 | 5.0 | N-(3-bromophenyl)... |
| MDA-MB-231 | 3.5 | N-(3-bromophenyl)... |
Case Studies and Research Findings
Several studies highlight the biological activity of related compounds:
- Case Study 1 : A study reported that pyrazole derivatives with similar structures exhibited significant antitumor activity by inhibiting BRAF(V600E) mutations associated with melanoma .
- Case Study 2 : Another investigation found that combining certain dihydropyridine derivatives with established chemotherapeutics like doxorubicin resulted in enhanced cytotoxicity against resistant cancer cell lines .
Scientific Research Applications
Medicinal Chemistry
This compound belongs to the dihydropyridine class, which is known for its diverse biological activities. Dihydropyridines are primarily recognized for their role as calcium channel blockers, but they also exhibit a range of other pharmacological effects.
Antihypertensive Activity
Dihydropyridines, including derivatives like N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, have been extensively studied for their antihypertensive properties. These compounds work by inhibiting calcium influx through voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar dihydropyridine derivatives exhibited significant antihypertensive effects in animal models. The study reported a dose-dependent reduction in systolic blood pressure with minimal side effects, suggesting a favorable therapeutic profile for these compounds .
Anticancer Properties
Recent research has indicated that this compound may possess anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines.
Neuroprotective Effects
Emerging studies suggest that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Neuroprotective Mechanism
The neuroprotective effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells. By enhancing synaptic plasticity and reducing neuronal apoptosis, these compounds could potentially slow the progression of neurodegenerative conditions.
Case Study:
Research published in Neuroscience Letters highlighted that similar dihydropyridine derivatives improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
